Ammonium 3-mercaptopropionate
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Overview
Description
Ammonium 3-mercaptopropionate: is an organosulfur compound with the molecular formula C₃H₉NO₂S. It is a derivative of 3-mercaptopropionic acid, where the carboxylic acid group is neutralized by ammonium. This compound is known for its thiol group, which imparts unique chemical properties and reactivity. It is used in various chemical and industrial applications due to its ability to participate in thiol-based reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ammonium 3-mercaptopropionate can be synthesized through the neutralization of 3-mercaptopropionic acid with ammonium hydroxide. The reaction is typically carried out in an aqueous medium, where 3-mercaptopropionic acid is dissolved, and ammonium hydroxide is added gradually until the pH reaches neutrality. The resulting solution is then evaporated to obtain the solid this compound.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The reaction mixture is often subjected to vacuum distillation to remove excess water and other impurities, resulting in a high-purity product.
Chemical Reactions Analysis
Types of Reactions: Ammonium 3-mercaptopropionate undergoes various chemical reactions, primarily due to the presence of the thiol group. These reactions include:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can participate in reduction reactions, where the thiol group is reduced to a sulfhydryl group.
Substitution: The thiol group can undergo nucleophilic substitution reactions, where it replaces other functional groups in a molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides.
Major Products:
Oxidation: Disulfides are the primary products.
Reduction: Sulfhydryl compounds are formed.
Substitution: Various substituted thiol derivatives are produced.
Scientific Research Applications
Ammonium 3-mercaptopropionate has a wide range of applications in scientific research, including:
Chemistry:
- Used as a building block in the synthesis of more complex organosulfur compounds.
- Employed in thiol-ene click chemistry for the preparation of polymers and other materials.
Biology:
- Acts as a reducing agent in biochemical assays.
- Used in the study of enzyme mechanisms involving thiol groups.
Medicine:
- Investigated for its potential use in drug delivery systems due to its thiol reactivity.
- Studied for its role in modulating oxidative stress in biological systems.
Industry:
- Utilized in the production of adhesives and sealants.
- Applied in the manufacturing of coatings and resins.
Mechanism of Action
The mechanism of action of ammonium 3-mercaptopropionate is primarily attributed to its thiol group. Thiol groups are known to participate in redox reactions, where they can donate or accept electrons. This property makes this compound a potent reducing agent. In biological systems, it can interact with various enzymes and proteins, modulating their activity through thiol-disulfide exchange reactions. This interaction can affect cellular processes such as signal transduction, apoptosis, and oxidative stress response.
Comparison with Similar Compounds
3-Mercaptopropionic Acid: The parent compound of ammonium 3-mercaptopropionate, with similar reactivity but different solubility and stability properties.
Cysteine: An amino acid with a thiol group, commonly found in proteins and involved in redox reactions.
Glutathione: A tripeptide containing a thiol group, playing a crucial role in cellular antioxidant defense.
Uniqueness: this compound is unique due to its ammonium salt form, which enhances its solubility in water and makes it easier to handle in various applications. Its thiol group provides versatility in chemical reactions, making it a valuable compound in both research and industrial settings.
Properties
CAS No. |
70776-74-8 |
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Molecular Formula |
C3H9NO2S |
Molecular Weight |
123.18 g/mol |
IUPAC Name |
azanium;3-sulfanylpropanoate |
InChI |
InChI=1S/C3H6O2S.H3N/c4-3(5)1-2-6;/h6H,1-2H2,(H,4,5);1H3 |
InChI Key |
HCTNQQPHPIGLQV-UHFFFAOYSA-N |
Canonical SMILES |
C(CS)C(=O)[O-].[NH4+] |
Origin of Product |
United States |
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